7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H15FN4O3 and its molecular weight is 354.341. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Toxicology Studies
Clinical Trials on Anticancer Compounds
Research on compounds like oxylone acetate has contributed to understanding their efficacy in treating advanced mammary cancer through objective remission rates and survival experiences (Goldenberg, 1969).
Exposure Studies on Agricultural Chemicals
Studies like those on vinclozolin exposure offer insights into the safety and health outcomes of individuals exposed to specific chemicals, highlighting the importance of monitoring and managing chemical exposure (Zober et al., 1995).
Neuroprotection Research
Investigations into the neuroprotective effects of compounds like caffeine and certain adenosine receptor antagonists in models of Parkinson's disease provide a basis for exploring novel treatments for neurodegenerative conditions (Chen et al., 2001).
Environmental Impact Studies
Indoor Air Quality Research
Studies on the concentration of polyfluorinated compounds in indoor environments contribute to understanding the environmental presence and human exposure to various chemical compounds, emphasizing the need for regulation and mitigation strategies (Langer et al., 2010).
Bioavailability and Metabolism Research
Pharmacokinetic Studies
Research into the pharmacokinetics of oral anticancer drugs, such as S-1, a combination of tegafur and other modulators, highlights the process of optimizing drug delivery and efficacy through understanding absorption, distribution, metabolism, and excretion (Sakata et al., 1998).
properties
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-10(2)8-23-16(24)14-15(21(3)18(23)25)20-17-22(14)9-13(26-17)11-4-6-12(19)7-5-11/h4-7,9H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBRZLWYIYRAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)F)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.